5-Chloro-2-fluorobenzyl alcohol
Overview
Description
5-Chloro-2-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It has a molecular weight of 160.58 . The IUPAC name for this compound is (5-chloro-2-fluorophenyl)methanol .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, alcohols like this can generally be synthesized through various methods. For instance, 2-Fluorobenzyl alcohol was used in Nafion-H catalyzed preparation of diphenylmethyl ethers of alcohols .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 233°C at 760 mmHg . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Characterization 5-Chloro-2-fluorobenzyl alcohol has been used in eco-friendly synthesis processes. Saharan and Joshi (2016) discuss the biotransformation-based synthesis and characterization of various halo-substituted benzyl alcohols, including this compound. They employed whole cells of Baker’s Yeast for biotransformation, indicating a sustainable approach to chemical synthesis (Saharan & Joshi, 2016).
Catalysis in Aryl-Alcohol Oxidase this compound is pertinent in studies related to the enzymatic activity of aryl-alcohol oxidase, which is crucial for lignin degradation. Ferreira et al. (2015) investigated the interaction between aromatic alcohols and aryl-alcohol oxidase, demonstrating the importance of stacking interactions and the kinetic mechanisms influenced by different substituents, including those similar to this compound (Ferreira et al., 2015).
Radiopharmaceutical Synthesis The compound also appears in the context of synthesizing radiopharmaceuticals. Mäding et al. (2006) describe the synthesis of a potent nonpeptide CCR1 antagonist using a derivative that includes the 5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl group, showcasing the chemical's potential in creating complex therapeutic agents (Mäding et al., 2006).
Spectroscopic Analysis In spectroscopic studies, this compound-related compounds are used to understand the effects of substituents on electronic transitions and molecular structures. Chae, Yoon, and Lee (2014) examined the vibronic spectrum of a related compound to understand its electronic and vibrational properties, highlighting the utility of such compounds in detailed spectroscopic analysis (Chae, Yoon, & Lee, 2014).
Catalytic Oxidation Studies The compound is also relevant in catalytic studies. Yang (2014) synthesized oxidovanadium complexes using ligands related to this compound, revealing its application in catalytic oxidation processes with a focus on the synthesis and characterization of these complexes (Yang, 2014).
Safety and Hazards
5-Chloro-2-fluorobenzyl alcohol is classified as harmful and has the signal word "Warning" . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
While specific future directions for 5-Chloro-2-fluorobenzyl alcohol were not found in the search results, research in the field of organic chemistry continues to explore the properties and potential applications of similar compounds. For instance, the reactions of alcohols have been studied extensively, and these studies could provide insights into the potential uses and reactions of this compound .
Mechanism of Action
Mode of Action
Benzyl alcohols, in general, are known to undergo reactions such as conversion into alkyl halides . This involves a substitution reaction where the alcohol reacts with a hydrogen halide, producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl .
Biochemical Pathways
It’s known that benzyl alcohols can participate in various biochemical reactions, including oxidation and reduction, esterification, and more . These reactions can influence various biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
Like other benzyl alcohols, it’s likely to be absorbed in the body, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Benzyl alcohols can cause various physiological effects, such as skin and eye irritation, and respiratory irritation .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-fluorobenzyl alcohol can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it’s recommended to be stored at room temperature . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, such as pH, presence of other substances, and more .
Biochemical Analysis
Biochemical Properties
It is known that benzylic alcohols, such as 5-Chloro-2-fluorobenzyl alcohol, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that the compound can cause skin and eye irritation, and respiratory system toxicity .
Molecular Mechanism
It is known that secondary and tertiary benzylic alcohols typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHWNKHWLSRSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378594 | |
Record name | 5-Chloro-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188723-58-2 | |
Record name | 5-Chloro-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 188723-58-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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